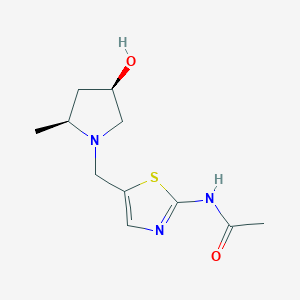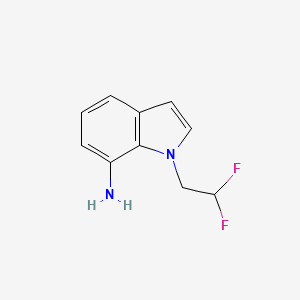
1-(2,2-Difluoroethyl)-1H-indol-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,2-Difluoroethyl)-1H-indol-7-amine is a compound that features an indole core substituted with a 2,2-difluoroethyl group at the 1-position and an amine group at the 7-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,2-Difluoroethyl)-1H-indol-7-amine typically involves the introduction of the 2,2-difluoroethyl group to the indole core. One common method is the electrophilic 2,2-difluoroethylation of nucleophiles using hypervalent iodine reagents. For instance, (2,2-difluoroethyl)(aryl)iodonium triflate can be used to introduce the 2,2-difluoroethyl group to thiol, amine, and alcohol nucleophiles .
Industrial Production Methods: Industrial production methods for such compounds often involve large-scale reactions using robust and scalable synthetic routes. The use of hypervalent iodine reagents in electrophilic 2,2-difluoroethylation provides a complementary strategy to existing methods and allows access to a wide range of 2,2-difluoroethylated nucleophiles .
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,2-Difluoroethyl)-1H-indol-7-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2,2-difluoroethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce alcohols or amines.
Aplicaciones Científicas De Investigación
1-(2,2-Difluoroethyl)-1H-indol-7-amine has several scientific research applications:
Biology: Its unique properties make it a candidate for studying biological interactions and mechanisms.
Mecanismo De Acción
The mechanism of action of 1-(2,2-Difluoroethyl)-1H-indol-7-amine involves its interaction with molecular targets through hydrogen bonding and lipophilicity modulation. The incorporation of electronegative fluorine atoms increases the acidity of the α-proton, tuning drug target affinity and specificity . The C-F bonds impart metabolic stability, making the compound a stable bioisostere for various pharmacophores .
Comparación Con Compuestos Similares
2-(2,2-Difluoroethyl)-1,3-dicarbonyl compounds: These compounds share the 2,2-difluoroethyl group and have been studied for their fungicidal activities.
2,2,2-Trifluoroethylidene compounds: These compounds also feature fluorinated groups and are used in various chemical applications.
Uniqueness: 1-(2,2-Difluoroethyl)-1H-indol-7-amine is unique due to its specific substitution pattern on the indole core, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H10F2N2 |
|---|---|
Peso molecular |
196.20 g/mol |
Nombre IUPAC |
1-(2,2-difluoroethyl)indol-7-amine |
InChI |
InChI=1S/C10H10F2N2/c11-9(12)6-14-5-4-7-2-1-3-8(13)10(7)14/h1-5,9H,6,13H2 |
Clave InChI |
DPBZLNPAIMHMAO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C(=C1)N)N(C=C2)CC(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


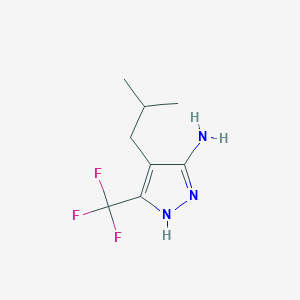
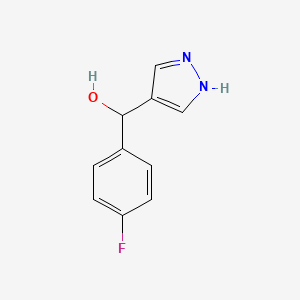
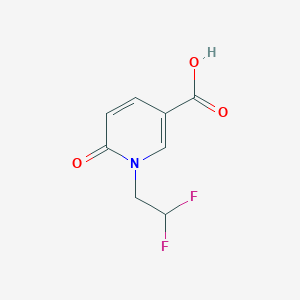
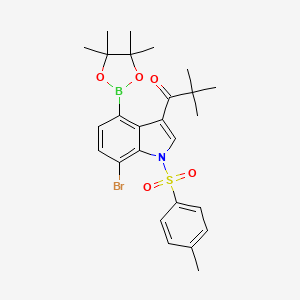
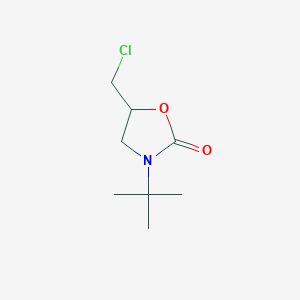
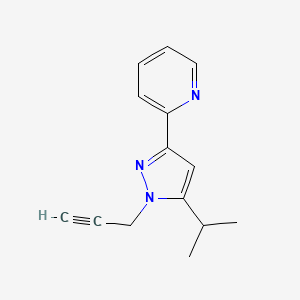
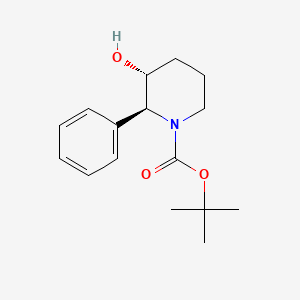
![(Furan-2-ylmethyl)[(4-methylmorpholin-2-yl)methyl]amine](/img/structure/B15276175.png)
![1-Ethyl-1H,4H,6H,7H-pyrano[3,4-d]imidazol-2-amine](/img/structure/B15276176.png)



